8-cyclopentyl-5-methyl-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-one . It is used to prepare pyridino pyrimidin-7 (8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .
Synthesis Analysis
The synthesis of a similar compound, 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, involves the reaction of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and crotonic acid .Molecular Structure Analysis
The molecular structure of this compound is related to the structure of DNA and RNA bases, which is why it is considered a privileged heterocyclic scaffold .Chemical Reactions Analysis
This compound is used to prepare pyridino pyrimidin-7 (8H)-one derivatives as CDK4 and/or CDK6 inhibitors . These inhibitors are useful in the treatment of diseases.Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride, is 484 .Scientific Research Applications
- Pyrido[2,3-d]pyrimidin-5-one derivatives exhibit antiproliferative properties. Notably, the compound API-1 belongs to this class and shows promise as an antiproliferative agent .
- Some pyrido[2,3-d]pyrimidin-5-one compounds demonstrate antimicrobial activity. Researchers have explored their potential as novel antibiotics .
- Pyrido[2,3-d]pyrimidin-5-one derivatives have been associated with anti-inflammatory and analgesic effects .
Antiproliferative Activity
Antimicrobial Effects
Anti-Inflammatory and Analgesic Properties
Hypotensive Effects
Antihistaminic Activity
Tyrosine Kinase Inhibition and CDK4 Inhibition
Mechanism of Action
Future Directions
The number of references containing compounds of general structure 2 have increased almost exponentially in the last 10 years . This suggests that there is ongoing interest in the development and study of these compounds. The future directions of research could involve further exploration of the biological activity of these compounds and their potential therapeutic applications .
properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-15-12-20(28)27(18-4-2-3-5-18)21-19(15)13-23-22(25-21)24-16-6-9-26(14-16)17-7-10-29-11-8-17/h12-13,16-18H,2-11,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWZZHCXRVLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3CCN(C3)C4CCOCC4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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